
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a compound with significant industrial and research applications. The compound is known for its unique chemical structure, which includes both isocyanate and hydroxyl functional groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of polymers and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisocyanato-2-methylbenzene typically involves the reaction of 2-methyl-1,3-phenylenediamine with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the diisocyanate product. The process requires careful handling of phosgene, a highly toxic reagent, and is typically conducted in a well-ventilated fume hood with appropriate safety measures in place .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized through the aldol condensation of formaldehyde with isobutyraldehyde, followed by hydrogenation. The reaction conditions include the use of a base catalyst and a hydrogenation catalyst, such as palladium on carbon, under elevated pressure and temperature .
Industrial Production Methods
Industrial production of 1,3-Diisocyanato-2-methylbenzene involves large-scale phosgenation of 2-methyl-1,3-phenylenediamine. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality .
For 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, industrial production typically involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize throughput. The use of advanced catalysts and process control systems ensures high efficiency and product consistency .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diisocyanato-2-methylbenzene undergoes a variety of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Polymerization: Can polymerize with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol participates in:
Esterification: Reacts with carboxylic acids to form esters.
Etherification: Reacts with alkyl halides to form ethers.
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Alcohols and Amines: For addition reactions with 1,3-Diisocyanato-2-methylbenzene.
Polyols: For polymerization reactions.
Carboxylic Acids and Alkyl Halides: For esterification and etherification reactions with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Major Products
Urethanes and Ureas: From addition reactions of 1,3-Diisocyanato-2-methylbenzene.
Polyurethanes: From polymerization reactions.
Esters and Ethers: From reactions of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Applications De Recherche Scientifique
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used in various scientific research applications, including:
Polymer Chemistry: As a monomer in the synthesis of polyurethanes and other polymers.
Material Science: In the development of advanced materials with specific mechanical and thermal properties.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Biotechnology: In the development of biocompatible materials for medical devices.
Mécanisme D'action
The mechanism of action of 1,3-Diisocyanato-2-methylbenzene involves the reactivity of its isocyanate groups, which can form covalent bonds with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of polyurethanes and other polymers. The hydroxyl groups in 2-ethyl-2-(hydroxymethyl)propane-1,3-diol allow it to participate in various condensation reactions, forming esters, ethers, and other derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene Diisocyanate (TDI): Similar in structure but lacks the hydroxyl functionality.
Hexamethylene Diisocyanate (HDI): Another diisocyanate used in polymer synthesis.
Trimethylolpropane (TMP): Similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but with different alkyl substituents
Uniqueness
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its dual functionality, allowing it to participate in a wider range of chemical reactions compared to compounds with only isocyanate or hydroxyl groups. This versatility makes it a valuable intermediate in the synthesis of complex molecules and advanced materials .
Propriétés
Numéro CAS |
9017-09-8 |
|---|---|
Formule moléculaire |
C15H20N2O5 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C9H6N2O2.C6H14O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9/h2-4H,1H3;7-9H,2-5H2,1H3 |
Clé InChI |
MPJSOYOHMTUDMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O |
Numéros CAS associés |
9017-09-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
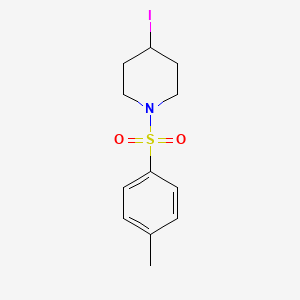
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
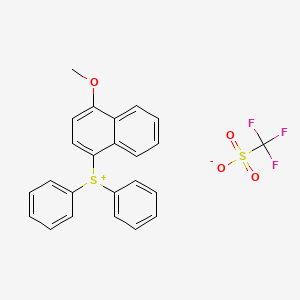
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)

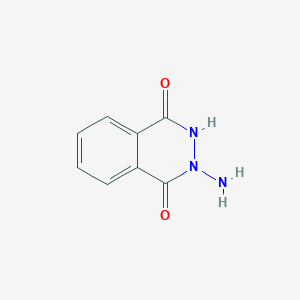
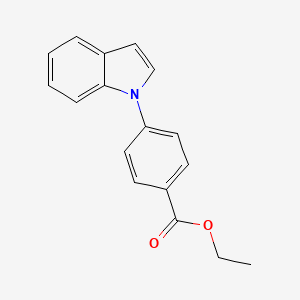

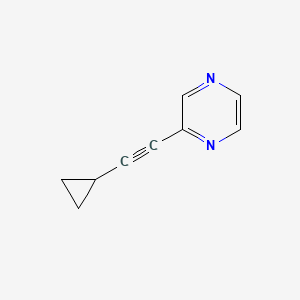
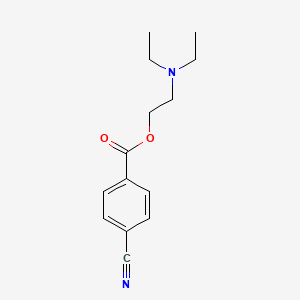
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)

